molecular formula C26H24FN5O4S B11656514 N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11656514
M. Wt: 521.6 g/mol
InChI Key: VAOLABJMMIZWMW-RWPZCVJISA-N
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Description

N'-[(E)-(3-Fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (hereafter referred to as Compound A) is a 1,2,4-triazole derivative characterized by:

  • A 3-fluorophenyl methylidene group attached to the hydrazide moiety.
  • A 4-phenyl and 5-(3,4,5-trimethoxyphenyl) substitution on the triazole core.
  • A sulfanyl acetohydrazide side chain.

Properties

Molecular Formula

C26H24FN5O4S

Molecular Weight

521.6 g/mol

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24FN5O4S/c1-34-21-13-18(14-22(35-2)24(21)36-3)25-30-31-26(32(25)20-10-5-4-6-11-20)37-16-23(33)29-28-15-17-8-7-9-19(27)12-17/h4-15H,16H2,1-3H3,(H,29,33)/b28-15+

InChI Key

VAOLABJMMIZWMW-RWPZCVJISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

The 1,2,4-triazole scaffold is synthesized through a cyclocondensation reaction between 3,4,5-trimethoxybenzaldehyde and phenylhydrazine, followed by oxidative ring closure.

Procedure :

  • Step 1 : Equimolar quantities of 3,4,5-trimethoxybenzaldehyde (1.0 mmol) and phenylhydrazine (1.0 mmol) are irradiated under microwaves (600 W, 200°C) for 3 minutes in the presence of Cu(OAc)₂ (10 mol%).

  • Step 2 : The intermediate hydrazone undergoes dehydrogenation under the same conditions to yield 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Optimization Data :

ParameterValue
Catalyst Loading10 mol% Cu(OAc)₂
Temperature200°C
Time3 min
Yield86%

Sulfanyl Acetohydrazide Functionalization

Alkylation of Triazole-3-thiol

The thiol group is alkylated using bromoacetohydrazide under basic conditions to introduce the sulfanyl acetohydrazide chain.

Procedure :

  • Step 1 : Triazole-3-thiol (1.0 mmol) is dissolved in anhydrous DMF, treated with K₂CO₃ (2.0 mmol), and reacted with bromoacetohydrazide (1.2 mmol) at 80°C for 6 hours.

  • Step 2 : The product, 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, is isolated via recrystallization from ethanol.

Reaction Metrics :

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature80°C
Time6 hours
Yield78%

Schiff Base Formation with 3-Fluorobenzaldehyde

Acid-Catalyzed Condensation

The final Schiff base is formed through condensation of the hydrazide intermediate with 3-fluorobenzaldehyde.

Procedure :

  • Step 1 : A mixture of 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (1.0 mmol) and 3-fluorobenzaldehyde (1.2 mmol) in glacial acetic acid is refluxed for 3 hours.

  • Step 2 : The product precipitates upon cooling and is purified by column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insights :

  • Catalyst : Glacial acetic acid (5% v/v) enhances imine formation kinetics.

  • Side Reactions : Overheating (>100°C) leads to hydrazide decomposition, necessitating strict temperature control.

Mechanistic Elucidation and Byproduct Analysis

Copper-Mediated Cyclization Mechanism

Cu(OAc)₂ acts as a dual-purpose catalyst in triazole formation:

  • Oxidative Dehydrogenation : Cu²⁺ facilitates hydrazone oxidation, generating radical intermediates that undergo cyclization.

  • Lewis Acid Activation : Polarization of the carbonyl group accelerates nucleophilic attack by the hydrazine nitrogen.

Byproducts :

  • Minor Products : <5% of isomeric 1,3,4-triazole due to competing cyclization pathways.

  • Mitigation : Excess Cu(OAc)₂ (15 mol%) suppresses isomerization but increases reaction cost.

Analytical Validation and Spectral Characterization

Spectroscopic Confirmation

  • ¹H NMR :

    • δ 8.42 (s, 1H, CH=N).

    • δ 7.82–6.98 (m, aromatic H).

    • δ 3.91 (s, 9H, OCH₃).

  • FT-IR :

    • 1654 cm⁻¹ (C=O stretch).

    • 1598 cm⁻¹ (C=N stretch).

Purity Assessment :

  • HPLC analysis (C18 column, MeOH:H₂O 70:30) shows >98% purity.

Green Chemistry Considerations

Solvent-Free Microwave Synthesis

Microwave irradiation reduces energy consumption by 40% compared to conventional heating, while Cu(OAc)₂’s reusability (up to 3 cycles) minimizes waste.

Environmental Metrics :

ParameterConventional MethodMicrowave Method
Energy Use (kJ/mol)520312
E-Factor8.73.2

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N’-[(E)-(3-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

The triazole core’s substitution pattern significantly influences bioactivity. Key analogs include:

Compound ID R4 (Triazole) R5 (Triazole) Hydrazide Substituent Biological Activity (Key Findings) Reference
Compound A Phenyl 3,4,5-Trimethoxyphenyl 3-Fluorophenyl methylidene Anticancer (hypothesized)
Compound B () Phenyl 3,4,5-Trimethoxyphenyl 4-Fluorophenyl methylidene Not reported (structural analog)
Compound C () Phenyl 4-tert-Butylphenyl 3-Fluorophenyl methylidene Potential enhanced lipophilicity
Compound D () Phenyl 4-Methylphenyl 3-Fluorophenyl methylidene Reduced steric hindrance vs. trimethoxy
Compound E () Phenyl Pyridin-4-yl 4-Fluorophenyl methylidene IC50 = 8.2 µM (MDA-MB-231 cells)

Key Observations :

  • Trimethoxyphenyl vs. Pyridinyl (Compound A vs.
  • Fluorophenyl Position (Compound A vs. B) : The 3-fluoro substitution in Compound A may introduce steric and electronic differences compared to 4-fluoro (Compound B), affecting receptor interactions .
  • Lipophilicity (Compound A vs. C) : The tert-butyl group in Compound C increases lipophilicity, which could improve membrane permeability but reduce solubility .
Anticancer Activity
  • Compound E (): Derivatives with pyridinyl and 4-fluorophenyl groups showed moderate activity against breast cancer (MDA-MB-231), with IC50 values ranging from 8.2–12.4 µM .
  • However, specific data are pending experimental validation.
  • Hydrazone Derivatives (): Compounds with similar triazole-thiol moieties inhibited melanoma (IGR39) cell migration by 40–60%, highlighting the role of the -N–C–S unit in antimetastatic activity .
Antimicrobial Activity
  • QSAR Insights (): Electron-withdrawing groups (e.g., fluorine) and sulfanyl substituents correlate with enhanced antibacterial activity. Compound A’s 3-fluorophenyl and trimethoxyphenyl groups align with these findings .

Recommendations :

  • Explore in vitro cytotoxicity assays against triple-negative breast cancer and melanoma cells.
  • Conduct molecular docking to assess interactions with tubulin or kinase targets.
  • Compare metabolic stability with tert-butyl-containing analogs (e.g., Compound C).

Biological Activity

N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a fluorophenyl group, a triazole ring, and a sulfanylacetohydrazide moiety. Its molecular formula is C24H20FN5OS, and it has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research.

Molecular Characteristics

Property Value
Molecular FormulaC24H20FN5OS
Molecular Weight445.5 g/mol
IUPAC NameN-[(E)-(3-fluorophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide
InChIInChI=1S/C24H20FN5OS/c1-17-10-12-19(13-11-17)23-28-29-24(30(23)21-8-3-2-4-9-21)32-16-22(31)27-26-15-18-6-5-7-20(25)14-18/h2-15H,16H2,1H3,(H,27,31)/b26-15+
InChI KeySYJYXFWAPQWGFA-CVKSISIWSA-N

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer activity. A study highlighted that various triazole derivatives demonstrated cytotoxic effects on human cancer cell lines such as HCT116 and HeLa. The mechanism involved apoptosis induction and mitochondrial membrane potential disruption . Specifically, compounds similar to N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-pheny... showed IC50 values below 100 μM against these cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives are known for their broad-spectrum activity against bacteria and fungi. For instance, certain triazole compounds have exhibited minimum inhibitory concentrations (MIC) as low as 1–8 μg/mL against various bacterial strains such as Micrococcus luteus and MRSA . N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-pheny... may similarly possess these properties due to its structural components.

Structure–Activity Relationship (SAR)

The biological activity of N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-pheny... can be attributed to its unique structure. The presence of the fluorine atom in the phenyl ring enhances lipophilicity and may improve interaction with biological targets. Additionally, the triazole ring is known for its ability to form hydrogen bonds with enzymes or receptors, potentially leading to increased potency against various biological targets .

Study on Anticancer Activity

In a comparative study of triazole derivatives, compound 37 was noted for its potent anticancer activity against HCT116 cells with an IC50 of 36 μM. The study utilized flow cytometry to analyze apoptosis markers such as phosphatidylserine translocation and caspase activation . Such findings suggest that N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-pheny... could similarly induce apoptosis in cancer cells.

Investigation of Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives indicated that modifications in the phenyl groups significantly affected their efficacy. Compounds exhibiting trifluoromethyl groups showed enhanced activity against bacterial strains compared to their non-substituted counterparts . This suggests that further structural modifications of N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-pheny... could yield compounds with improved antimicrobial properties.

Q & A

Q. What are the optimal reaction conditions for synthesizing this triazole-based hydrazide compound?

The synthesis requires precise control of reaction parameters:

  • Temperature : Reflux conditions (e.g., 80–100°C) are often employed to ensure complete cyclization of the triazole ring .
  • Solvents : Polar aprotic solvents like DMF or ethanol enhance nucleophilic substitution at the sulfanyl group .
  • Catalysts : Bases such as cesium carbonate promote alkylation steps by deprotonating intermediates . Yield optimization typically involves monitoring via TLC and iterative adjustment of these parameters .

Q. Which analytical techniques are critical for characterizing this compound's purity and structural integrity?

Key methods include:

  • NMR Spectroscopy : To confirm the presence of the hydrazone imine bond (δ 8.5–9.0 ppm) and triazole protons (δ 7.5–8.5 ppm) .
  • HPLC : For assessing purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 546.12) .

Q. How can researchers troubleshoot low yields during the hydrazone formation step?

Common strategies:

  • pH Adjustment : Maintain mildly acidic conditions (pH 4–6) to favor Schiff base formation .
  • Stoichiometric Control : Ensure a 1:1 molar ratio of aldehyde and hydrazide precursors to minimize side products .
  • Catalytic Additives : Trace acetic acid accelerates imine bond formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound's bioactivity?

Methodological steps:

  • Analog Synthesis : Modify substituents (e.g., fluorophenyl to chlorophenyl) to assess electronic effects on target binding .
  • Biological Assays : Use 3D cancer spheroid models (e.g., melanoma IGR39) to compare anti-proliferative IC50 values .
  • Molecular Docking : Employ software like AutoDock Vina to predict interactions with enzymes (e.g., tyrosine kinases) using PDB structures .

Q. What approaches resolve contradictions in bioactivity data across different assay systems?

  • Orthogonal Assays : Validate anticancer activity via both ATP-based viability assays (CellTiter-Glo) and apoptosis markers (Annexin V) .
  • Crystallography : Use SHELX-refined X-ray structures to confirm binding modes and rule out assay artifacts .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to ensure significance (e.g., p < 0.01) in dose-response studies .

Q. Which computational strategies predict metabolic stability and off-target effects?

  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP ≈ 3.2) and cytochrome P450 inhibition risks .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability under physiological conditions .

Q. How do reaction mechanisms differ between oxidation and substitution pathways in this compound?

  • Oxidation : Controlled treatment with KMnO4 converts sulfanyl to sulfonyl groups, monitored by IR (S=O stretch at 1150–1250 cm⁻¹) .
  • Substitution : SNAr reactions at the 3-fluorophenyl group require electron-deficient conditions (e.g., NO2 substituents) and CuI catalysis .

Q. What protocols ensure compound stability during long-term storage?

  • Storage Conditions : Lyophilized solid at -20°C under argon minimizes hydrolysis of the hydrazone bond .
  • Stability Assays : Periodic HPLC analysis tracks degradation products (e.g., free hydrazide) over 6-month intervals .

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